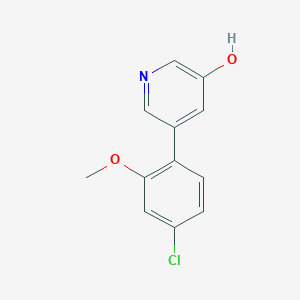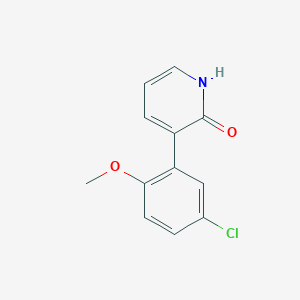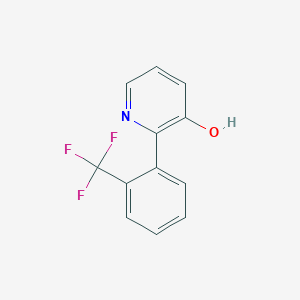
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% (2-H3-TFPP-95) is a compound used in various scientific research applications. It is a highly fluorinated aromatic compound that has been studied for its potential to be used in different biochemical and physiological processes.
科学研究应用
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential use in various scientific research applications, such as organic synthesis, drug discovery, and catalysis. The compound has been found to be useful in the synthesis of various chemical compounds, such as pyridines, pyrazoles, and triazoles. It has also been studied for its potential use in the synthesis of novel drugs and as a catalyst for organic reactions.
作用机制
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential to act as a Lewis acid and a Bronsted acid. As a Lewis acid, it can act as an electron-pair acceptor, forming a bond with an electron-pair donor such as a nucleophile. As a Bronsted acid, it can act as a proton donor, forming a bond with an electron-pair acceptor such as a base.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has been studied for its potential to affect biochemical and physiological processes. The compound has been found to interact with various enzymes, such as cytochrome P450 enzymes, and has been shown to inhibit the activity of these enzymes. It has also been found to affect the activity of various hormones, such as testosterone, and has been found to have anti-inflammatory effects.
实验室实验的优点和局限性
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% has several advantages for lab experiments. The compound is highly water soluble and has a low toxicity, which makes it safe to use in laboratory settings. It is also highly stable and can be stored for long periods of time without degrading. The compound also has a low cost, which makes it an attractive option for researchers.
However, the compound has some limitations. It has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, the compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions.
未来方向
There are several potential future directions for research involving 2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95%. One potential direction is to further explore the compound’s potential to be used in drug discovery. Additionally, further research could be done to explore the compound’s potential to be used as a catalyst for organic reactions. Additionally, further research could be done to explore the compound’s potential to affect biochemical and physiological processes, such as its potential to interact with various enzymes and hormones. Finally, further research could be done to explore the compound’s potential to be used in other scientific research applications, such as organic synthesis and catalysis.
合成方法
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-3-(2-trifluoromethylphenyl)pyridine with anhydrous hydrazine in the presence of anhydrous sodium carbonate to produce 2-hydroxy-3-(2-trifluoromethylphenyl)pyridine. The second step involves the purification of the product by recrystallization, which yields a 95% pure product.
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-16-11(9)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPOLMVLCGOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683013 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine | |
CAS RN |
426823-49-6 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














